Ethyl 4-acetoxybenzofuran-6-carboxylate

Description

Contextualization of Benzofuran (B130515) Derivatives in Contemporary Organic Synthesis

Benzofuran derivatives are of immense interest to organic chemists due to their widespread occurrence in nature and their diverse pharmacological activities. rsc.orgresearchgate.net These compounds have been shown to exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. rsc.orgresearchgate.net The versatility of the benzofuran scaffold allows for the introduction of various functional groups at different positions, leading to a vast library of compounds with a wide range of biological activities. nih.gov Consequently, the development of efficient and selective methods for the synthesis of functionalized benzofurans remains an active area of research in contemporary organic synthesis. nih.govorganic-chemistry.org

Structural Significance of the Ethyl 4-acetoxybenzofuran-6-carboxylate Framework

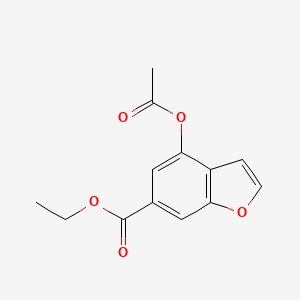

The chemical architecture of this compound is key to its utility as a synthetic building block. The molecule can be dissected into three key components: the benzofuran core, the 4-acetoxy group, and the 6-ethyl carboxylate group.

Benzofuran Core: This fused heterocyclic system provides a rigid and planar scaffold, which is a common feature in many biologically active molecules. Its aromatic nature influences its reactivity and interactions with biological targets.

4-Acetoxy Group: The acetoxy group is an ester of acetic acid and a hydroxyl group. In this position, it acts as a protected hydroxyl group. This protecting group can be selectively removed under specific conditions to reveal a reactive phenol (B47542), which can then be used for further chemical transformations. The presence and position of the acetoxy group can also influence the electronic properties of the benzofuran ring system.

6-Ethyl Carboxylate Group: The ethyl carboxylate group is an ester functional group. The presence of this group at the 6-position provides a handle for various chemical modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to build more complex molecular architectures. Structure-activity relationship studies on various benzofuran derivatives have indicated that the nature and position of substituents, such as ester groups, can be crucial for their biological activity. nih.govnih.gov

Historical Development and Initial Synthetic Recognition of Related Acetoxybenzofuran Systems

The synthesis of the parent benzofuran ring system dates back to the 19th century with the work of William Henry Perkin. The Perkin reaction, first described in 1868, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid to form an α,β-unsaturated acid, which can then be cyclized to form a coumarin, a related heterocyclic compound. While not a direct synthesis of benzofuran itself, this reaction laid the groundwork for the synthesis of many heterocyclic compounds.

The introduction of an acetoxy group onto a pre-formed benzofuran ring, or the construction of the ring from an acetoxy-substituted precursor, represents a significant step in the functionalization of this scaffold. Early methods for the synthesis of benzofurans often involved the reaction of salicylaldehydes with α-halo ketones or esters. The acylation of hydroxybenzofurans to produce acetoxybenzofurans has been a common strategy to modify their properties or to protect the hydroxyl group during multi-step syntheses. The development of modern synthetic methods, including various transition-metal-catalyzed cross-coupling and cyclization reactions, has greatly expanded the toolbox for the synthesis of highly functionalized benzofurans, including those bearing acetoxy and carboxylate groups. nih.govorganic-chemistry.orgacs.org The recognition of compounds like this compound as valuable intermediates stems from the need for versatile building blocks in the construction of complex target molecules with potential pharmaceutical applications.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C13H12O5 |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 494868-92-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-acetyloxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-16-13(15)9-6-11-10(4-5-17-11)12(7-9)18-8(2)14/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRZBEORJCTYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737487 | |

| Record name | Ethyl 4-(acetyloxy)-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494868-92-7 | |

| Record name | Ethyl 4-(acetyloxy)-1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Acetoxybenzofuran 6 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections Leading to the Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For Ethyl 4-acetoxybenzofuran-6-carboxylate, the key strategic disconnections involve the ester, the acetoxy group, and the benzofuran (B130515) core itself.

The primary disconnections are:

C-O bond of the ester: The ethyl ester can be disconnected to reveal a carboxylic acid and ethanol. This is a standard transformation, suggesting that the ester can be formed in a late-stage esterification reaction.

C-O bond of the acetoxy group: The acetoxy group is readily disconnected to a hydroxyl group and an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride). This points to a late-stage acetylation of a 4-hydroxybenzofuran intermediate.

Benzofuran core: The most complex part of the retrosynthesis is the disconnection of the benzofuran ring. Several strategies exist for this, often involving the formation of the O-C2 or C3-C3a bond in the final ring-closing step. nih.gov A common approach is to disconnect the furan (B31954) ring to an ortho-substituted phenol (B47542) precursor. For instance, an intramolecular cyclization of an appropriately substituted phenol can form the benzofuran system. This precursor could be an α-aryloxyketone, which can be further broken down into a phenol and an α-haloketone. nih.gov

This analysis suggests a convergent synthesis where the substituted benzene (B151609) ring and the components for the furan ring are prepared separately and then combined. A plausible forward synthetic plan would involve the synthesis of a substituted 4-hydroxybenzofuran-6-carboxylic acid, followed by esterification and acetylation.

Established Synthetic Routes to the Benzofuran Core and Ester Moiety

Building upon the retrosynthetic analysis, several established reactions are pivotal in constructing the target molecule. These include the Emmons-Horner reaction for creating key carbon-carbon bonds in precursors, Friedel-Crafts reactions for cyclization, and standard acetylation techniques.

Emmons-Horner Reaction Strategies for Precursor Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.orgorganic-chemistry.org In the context of benzofuran synthesis, the HWE reaction can be employed to construct a crucial C=C bond in a precursor molecule that will later undergo cyclization. For example, it can be used to synthesize an ortho-alkenylphenol, a common intermediate for benzofuran formation. The reaction is known for its high E-selectivity and the use of phosphonate-stabilized carbanions, which are more nucleophilic and less basic than Wittig reagents, allowing for milder reaction conditions. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the Wittig reaction. organic-chemistry.org

The general mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. nrochemistry.com The resulting intermediate eliminates a phosphate ester to form the alkene. The stereochemical outcome is generally controlled by thermodynamic factors, leading to the more stable (E)-alkene. wikipedia.org

Friedel-Crafts Reaction for Cyclization and Functionalization

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and is frequently used for the intramolecular cyclization to form the benzofuran ring system. nih.gov Specifically, intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones is an effective method for creating the C3-C3a bond of the benzofuran. nih.gov This cyclodehydration reaction is typically catalyzed by Lewis acids such as BCl₃, Ga(OTf)₃, or Bi(OTf)₃, or Brønsted acids like p-toluenesulfonic acid (pTSA). nih.govrsc.org

The reaction proceeds by the activation of a carbonyl group (often a ketone) by the Lewis or Brønsted acid, making it a more potent electrophile. The adjacent aromatic ring then acts as a nucleophile, attacking the activated carbonyl carbon to form the new C-C bond and subsequently the furan ring after dehydration. The choice of catalyst and reaction conditions is critical to avoid side reactions and achieve high yields. For instance, FeCl₃ has been used both as a Lewis acid and an oxidant in one-pot syntheses of benzofurans from simple starting materials like acetophenone (B1666503) and anisole. researchgate.net

Acetylation Techniques for 4-Acetoxy Group Introduction

The introduction of the 4-acetoxy group is typically achieved in one of the final steps of the synthesis. This involves the acetylation of a 4-hydroxybenzofuran intermediate. This transformation is a standard O-acylation reaction.

Commonly used reagents and conditions include:

Acetic anhydride with a base: A mixture of acetic anhydride and a base like triethylamine (B128534) or pyridine (B92270) is a widely used and effective method for acetylation. The base neutralizes the acetic acid byproduct. mdpi.com

Acetyl chloride with a base: Acetyl chloride is more reactive than acetic anhydride and can be used with a non-nucleophilic base like triethylamine.

The reaction is generally high-yielding and proceeds under mild conditions. For example, the acetylation of a related chromane (B1220400) system was successfully performed using acetic anhydride and triethylamine in pyridine at room temperature. mdpi.com

Exploration of Alternative Synthetic Pathways and Comparative Analysis of Efficiency

| Method | Key Features | Advantages | Disadvantages |

| Palladium-Catalyzed Reactions | Involves cross-coupling reactions (e.g., Sonogashira, Heck) followed by cyclization. nih.govorganic-chemistry.org | High functional group tolerance, can create complex benzofurans. nih.gov | Use of expensive palladium catalysts, sometimes requires specific ligands. nih.gov |

| Copper-Catalyzed Reactions | Often used for intramolecular O-arylation of o-halophenols or cyclization of o-alkynylphenols. nih.govacs.org | More economical than palladium, can be performed in one-pot procedures. acs.org | May require higher temperatures or stronger bases. |

| Iodine-Mediated Cyclization | Uses hypervalent iodine reagents like PhI(OAc)₂ as a catalyst for oxidative cyclization of intermediates like 2-hydroxystilbenes. nih.govorganic-chemistry.org | Metal-free, often proceeds with good to excellent yields. organic-chemistry.org | Requires a stoichiometric oxidant like m-CPBA. |

| Acid-Catalyzed Annulation | Direct reaction of phenols with alkynes or other synthons in the presence of strong acids or Lewis acids. nih.gov | Can be a very direct route, high atom economy. | May lack regioselectivity, harsh conditions can be incompatible with sensitive functional groups. |

For example, a one-pot Sonogashira coupling followed by electrophilic cyclization of o-iodoanisoles and terminal alkynes provides a direct route to 2,3-disubstituted benzofurans. organic-chemistry.org Another approach involves the ruthenium-catalyzed isomerization of allyl ethers followed by ring-closing metathesis. organic-chemistry.org These methods offer alternatives to the classical condensation and cyclization strategies, often providing access to a wider range of substituted benzofurans with high efficiency.

Catalytic Approaches and Reaction Condition Optimization in the Synthesis of the Compound

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and the optimization of reaction conditions for key steps, particularly the cyclization to form the benzofuran core.

Catalyst Selection:

Lewis Acids: For Friedel-Crafts type cyclizations, a variety of Lewis acids can be employed. While traditional catalysts like AlCl₃ are effective, milder and more selective catalysts such as Ga(OTf)₃, Bi(OTf)₃, and FeCl₃ are often preferred to avoid degradation of sensitive substrates. nih.govresearchgate.net

Brønsted Acids: Strong Brønsted acids like p-toluenesulfonic acid (pTSA) or phosphoric acid can also effectively catalyze the intramolecular cyclization. nih.govrsc.org Phosphoric acid, in particular, has been shown to be effective for the metal-free synthesis of 2,3-unsubstituted benzofurans. rsc.org

Transition Metals: Palladium, copper, and rhodium catalysts are extensively used in modern synthetic methods for constructing the benzofuran scaffold through various cross-coupling and annulation strategies. nih.govacs.org

Reaction Condition Optimization: Optimizing reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing yield and selectivity.

| Parameter | Effect on Reaction | Example of Optimization |

| Solvent | Can influence reactant solubility, catalyst activity, and reaction pathway. | In a study on dihydrobenzofuran synthesis, acetonitrile (B52724) was found to provide a better balance between conversion and selectivity compared to more traditional solvents like benzene or dichloromethane. scielo.brchemrxiv.org |

| Temperature | Affects reaction rate and can influence the selectivity between different products. | For an Ag₂O-promoted oxidative coupling, increasing the temperature from 0 °C to reflux improved both conversion and selectivity. scielo.br |

| Concentration | Can impact reaction kinetics and the balance between inter- and intramolecular reactions. | The stoichiometry of oxidants like silver(I) oxide has been shown to significantly affect conversion and selectivity in oxidative coupling reactions. scielo.brchemrxiv.org |

| Base | Crucial for deprotonation steps, as in the HWE reaction or in neutralizing acid byproducts. | In HWE reactions, bases like NaH, NaOMe, or BuLi are commonly used to generate the phosphonate ylide. organic-chemistry.org |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 4 Acetoxybenzofuran 6 Carboxylate

Chemical Transformations Involving the Acetoxy Substituent

The acetoxy group at the 4-position of the benzofuran (B130515) ring is essentially a phenolic ester. As such, its most characteristic reaction is hydrolysis, which results in the formation of the corresponding phenol (B47542), Ethyl 4-hydroxybenzofuran-6-carboxylate. This deacetylation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) typically involves treating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the phenol. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the acetoxy group.

Acid-catalyzed hydrolysis is another method for the removal of the acetyl group, generally carried out by heating the compound in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous or alcoholic solvent.

Enzymatic deacetylation represents a milder and more selective method for this transformation. Lipases, for instance, are known to catalyze the regioselective deacetylation of poly-acetylated phenolic compounds. While specific studies on Ethyl 4-acetoxybenzofuran-6-carboxylate are not prevalent, analogies with similar compounds suggest that enzymatic methods could provide a high-yield route to the corresponding phenol under gentle conditions.

A representative deacetylation reaction is depicted below:

| Reagent/Catalyst | Conditions | Product | Typical Yield (%) |

| NaOH (aq) | Room Temperature or gentle heating | Ethyl 4-hydroxybenzofuran-6-carboxylate | High |

| HCl (aq) / H2SO4 (aq) | Reflux | Ethyl 4-hydroxybenzofuran-6-carboxylate | Moderate to High |

| Lipase | Organic solvent/buffer | Ethyl 4-hydroxybenzofuran-6-carboxylate | Variable, often high |

Reactions Pertaining to the Carboxylate Ester Group

The ethyl carboxylate group at the 6-position is a typical ester and can undergo a variety of transformations, including hydrolysis, amidation, and reduction.

Hydrolysis (Saponification): Similar to the acetoxy group, the ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-acetoxybenzofuran-6-carboxylic acid. This reaction is typically carried out by heating with an aqueous or alcoholic solution of a strong base like sodium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the carboxylic acid. A patent describes a similar hydrolysis of a benzofuran ester derivative using acidic conditions (e.g., hydrochloric or sulfuric acid) with heating to facilitate lactonization if an ortho-hydroxy group is present google.com.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This transformation often requires heating or the use of a catalyst.

Reduction: The ester group can be reduced to a primary alcohol, (4-acetoxybenzofuran-6-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is required for this transformation, as milder reagents like sodium borohydride are generally not effective in reducing esters echemi.comlibretexts.org. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide ic.ac.ukmasterorganicchemistry.comchemistrysteps.comucalgary.ca. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol masterorganicchemistry.comchemistrysteps.comucalgary.ca.

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq), Δ 2. H3O+ | 4-acetoxybenzofuran-6-carboxylic acid |

| Amidation | RNH2, Δ | N-alkyl-4-acetoxybenzofuran-6-carboxamide |

| Reduction | 1. LiAlH4, Et2O 2. H3O+ | (4-acetoxybenzofuran-6-yl)methanol |

Reactivity of the Benzofuran Ring System: Investigations into Electrophilic and Nucleophilic Substitutions

The benzofuran ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents. The benzofuran ring itself is electron-rich, and electrophilic attack generally occurs preferentially on the furan (B31954) ring rather than the benzene (B151609) ring. Specifically, the C2 position is the most nucleophilic and therefore the most common site for electrophilic attack stackexchange.com. If the C2 position is occupied, substitution may occur at the C3 position.

In the case of this compound, the directing effects of the acetoxy and ethyl carboxylate groups on the benzene part of the ring system must also be considered. The acetoxy group is an ortho-, para-directing activator. The lone pairs on the oxygen atom adjacent to the ring can be delocalized into the ring through resonance, thereby activating it towards electrophilic attack at the positions ortho and para to it (positions 3 and 5, and position 7) stackexchange.com. However, the carbonyl group within the acetoxy moiety is electron-withdrawing, which can moderate this activating effect stackexchange.com.

The ethyl carboxylate group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. It will direct incoming electrophiles to the positions meta to it (positions 5 and 7).

Nucleophilic aromatic substitution on the benzofuran ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group.

| Position on Benzofuran Ring | Predicted Reactivity towards Electrophiles | Rationale |

| C2 | High | Inherent high electron density of the C2 position in the benzofuran system. |

| C3 | Moderate | Less reactive than C2, but still a potential site for substitution. |

| C5 | Moderate | meta to the deactivating carboxylate group and ortho to the activating acetoxy group. |

| C7 | Moderate | meta to the deactivating carboxylate group and para to the activating acetoxy group. |

Mechanistic Studies of Key Synthetic Steps and Subsequent Chemical Transformations

A plausible synthetic route to this compound involves the initial synthesis of Ethyl 4-hydroxybenzofuran-6-carboxylate, followed by acetylation of the phenolic hydroxyl group.

Synthesis of the Benzofuran Core: The formation of the substituted benzofuran ring can be achieved through various methods. One common approach involves the reaction of a substituted phenol with an α-halo ketone or ester, followed by cyclization. For the synthesis of the precursor, a substituted hydroquinone could undergo a tandem oxidative coupling and cyclization reaction thieme-connect.com.

Acetylation: The final step would be the acetylation of the hydroxyl group of Ethyl 4-hydroxybenzofuran-6-carboxylate. This is a standard esterification reaction that can be carried out using acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. The mechanism involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetylating agent.

Mechanisms of Subsequent Transformations:

Ester Hydrolysis (Saponification): As mentioned in section 3.2, this proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and subsequent deprotonation of the resulting carboxylic acid in the basic medium.

Reduction with LiAlH4: The mechanism for the reduction of the ester group involves the delivery of a hydride ion (H-) from the AlH4- complex to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of LiAlH4 to form an alkoxide, which is protonated upon workup to give the primary alcohol masterorganicchemistry.comchemistrysteps.comucalgary.ca.

Investigations into Rearrangement Reactions Within Acetoxybenzofuran Systems (e.g., Analogous Fries Rearrangement Studies)

The Fries rearrangement is a well-known reaction of phenolic esters, which involves the intramolecular rearrangement of the acyl group to the aromatic ring, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3) wikipedia.orgbyjus.com. This reaction results in the formation of ortho- and para-hydroxy aryl ketones wikipedia.orgbyjus.com.

For this compound, a Fries rearrangement would involve the migration of the acetyl group from the phenolic oxygen to either the C5 or C7 position of the benzofuran ring. The reaction is ortho- and para-selective, and the product distribution can be influenced by reaction conditions such as temperature and solvent wikipedia.orgbyjus.com. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer wikipedia.orgbyjus.com.

The widely accepted mechanism for the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. This polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation.

| Product | Position of Acetyl Group | Influencing Factors for Formation |

| Ethyl 5-acetyl-4-hydroxybenzofuran-6-carboxylate | C5 (ortho to the hydroxyl group) | Higher reaction temperatures |

| Ethyl 7-acetyl-4-hydroxybenzofuran-6-carboxylate | C7 (para to the hydroxyl group) | Lower reaction temperatures |

It is important to note that the harsh conditions of the Fries rearrangement can sometimes lead to low yields, especially with heavily substituted substrates byjus.com.

Comprehensive Spectroscopic and Crystallographic Characterization of Ethyl 4 Acetoxybenzofuran 6 Carboxylate

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

A complete structural assignment of Ethyl 4-acetoxybenzofuran-6-carboxylate would rely heavily on one-dimensional (¹H and ¹³C) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Research Findings:

Without experimental data, a predictive analysis suggests that the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the benzofuran (B130515) ring system, the acetyl group, and the ethyl ester moiety. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern.

Advanced 2D NMR techniques would be instrumental in assembling the molecular structure:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, within the ethyl group (CH₂ and CH₃) and any coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the ester and acetyl groups to the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This could be particularly useful in confirming the through-space relationships between, for example, the acetyl protons and adjacent aromatic protons, further solidifying the structural assignment.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

Interactive ¹H NMR Data Table (Hypothetical)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | ||||

| Aromatic-H | ||||

| Aromatic-H | ||||

| O-CH₂-CH₃ | q | 2H | ||

| O-CO-CH₃ | s | 3H | ||

| O-CH₂-CH₃ | t | 3H |

Interactive ¹³C NMR Data Table (Hypothetical)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | |

| C=O (acetyl) | |

| Aromatic C | |

| Aromatic C | |

| Aromatic C | |

| Aromatic C | |

| Aromatic C-O | |

| Aromatic C-O | |

| O-CH₂-CH₃ | |

| O-CO-CH₃ | |

| O-CH₂-CH₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of this compound.

Detailed Research Findings:

By providing a highly accurate mass measurement, HRMS would allow for the determination of the molecular formula (C₁₃H₁₂O₅) with a high degree of confidence. This technique would differentiate the target compound from other isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum could also offer structural information, corroborating the assignments made from NMR spectroscopy. For instance, characteristic losses of the ethoxy group (-OC₂H₅) from the ester or the acetyl group (-COCH₃) would be expected.

Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound.

Detailed Research Findings:

The IR spectrum would be expected to show strong absorption bands characteristic of the ester and acetate (B1210297) carbonyl (C=O) stretching vibrations, likely in the region of 1700-1760 cm⁻¹. The presence of C-O stretching bands for the ester, ether, and acetate functionalities, as well as aromatic C-H and C=C stretching vibrations, would also be anticipated.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Interactive IR Absorption Data Table (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Strong | |

| C=O (Acetate) | Strong | |

| C-O (Ester/Ether) | Medium-Strong | |

| Aromatic C=C | Medium-Weak | |

| Aromatic C-H | Weak |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis of the Compound or its Direct Derivatives

Single-crystal X-ray diffraction would provide the most definitive structural information for this compound in the solid state.

Detailed Research Findings:

A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation. This technique would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

Furthermore, X-ray crystallography is the primary method for identifying and characterizing different polymorphic forms of a compound. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact the physical properties of a material. An analysis of the crystallization conditions could reveal whether this compound or its derivatives exhibit polymorphism.

Analysis of Chiroptical Properties and Stereochemical Aspects, if Applicable

The molecule this compound is achiral and therefore does not possess stereoisomers (enantiomers or diastereomers).

Detailed Research Findings:

As an achiral molecule, it would not exhibit optical activity and therefore would not rotate plane-polarized light. Consequently, the analysis of chiroptical properties using techniques such as circular dichroism (CD) spectroscopy would not be applicable.

Computational and Theoretical Investigations of Ethyl 4 Acetoxybenzofuran 6 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, AM1)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1) are commonly used to determine the electronic structure and molecular orbital properties of organic compounds.

Density Functional Theory (DFT): This is a preferred method for its balance of accuracy and computational cost. A typical DFT study on Ethyl 4-acetoxybenzofuran-6-carboxylate would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) or cc-pVTZ. researchgate.net Such calculations yield crucial electronic parameters.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.netnih.gov A smaller gap suggests higher reactivity. For instance, studies on similar heterocyclic esters have shown that substituents can significantly influence this gap. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov Negative potential regions (typically colored red) indicate areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl and ester groups. Positive regions (blue) highlight potential sites for nucleophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

Conformational Analysis and Mapping of Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. This compound has several rotatable bonds, particularly in the ethyl carboxylate and acetoxy groups, leading to multiple possible conformations.

Simulation of Reaction Pathways and Characterization of Transition States

Theoretical chemistry can model chemical reactions, providing detailed mechanisms that are often difficult to probe experimentally. For this compound, which is a synthetic intermediate, computational studies could illuminate its formation or subsequent reactions. researchgate.net

This involves:

Identifying Reactants and Products: The starting materials and final products of a proposed reaction are defined.

Locating Transition States (TS): Using methods like synchronous transit-guided quasi-Newton (STQN), the highest energy point along the reaction coordinate—the transition state—is located.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is crucial for determining reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

For example, the simulation of the hydrolysis of the ester or acetoxy groups would involve modeling the approach of a water molecule or hydroxide (B78521) ion, locating the tetrahedral intermediate's transition state, and calculating the energy barriers for the reaction.

Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

Computational methods can predict various spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. orientjchem.org These theoretical frequencies often show a systematic deviation from experimental values due to anharmonicity and the limitations of the theoretical model. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental FT-IR and Raman spectra. This allows for precise assignment of vibrational modes to specific functional groups, such as the C=O stretches of the ester and acetoxy groups, and the aromatic C-O-C vibrations of the benzofuran (B130515) core. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts are usually referenced against a standard compound like Tetramethylsilane (TMS) and can be correlated with experimental data to confirm the molecular structure. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Data | Computational Method | Typical Outcome and Application |

|---|---|---|

| FT-IR Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Calculated vibrational frequencies are scaled to match experimental spectra, allowing for definitive peak assignments. researchgate.net |

| ¹H and ¹³C NMR Shifts | GIAO | Predicted chemical shifts help in assigning signals in experimental NMR spectra to specific nuclei in the molecule. researchgate.netresearchgate.net |

| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | Calculation of electronic transitions (e.g., n→π, π→π) and their corresponding absorption wavelengths. |

Studies on Intermolecular Interactions and Crystal Packing Architectures

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Understanding these interactions is crucial as they influence properties like solubility and melting point.

Energy Framework Analysis: Using software like CrystalExplorer, the pairwise interaction energies between a central molecule and its neighbors can be calculated. nih.gov This allows for the visualization of the crystal's energetic architecture, showing the relative strengths of electrostatic, dispersion, polarization, and repulsion components of the total interaction energy. nih.govnih.gov This analysis can reveal if the crystal packing is isotropic or organized into layers or chains, which can have implications for the material's physical properties. nih.gov

Ethyl 4 Acetoxybenzofuran 6 Carboxylate As a Strategic Building Block in Complex Organic Synthesis

Its Role as a Precursor in the Synthesis of Diverse Heterocyclic Frameworks

Ethyl 4-acetoxybenzofuran-6-carboxylate serves as a crucial starting material for the synthesis of complex heterocyclic compounds, most notably in the preparation of analogs of the potent antitumor antibiotics CC-1065 and the duocarmycins. These natural products feature a common pharmacophore, and the benzofuran (B130515) moiety of the title compound provides a robust scaffold for the construction of these intricate structures.

An efficient synthetic methodology for this compound has been developed, highlighting its significance as a synthetic intermediate. This strategic positioning of functional groups on the benzofuran core allows for sequential modifications and annulations to build up the complex polycyclic systems characteristic of the target molecules. The acetoxy group at the 4-position can be readily hydrolyzed to a phenol (B47542), which can then participate in further reactions, while the ethyl carboxylate at the 6-position offers a handle for peptide couplings or other transformations to introduce additional complexity.

The utility of this building block extends to the synthesis of other complex molecules, including inhibitors of xanthine oxidase and NLRP3 inflammasome, demonstrating its versatility in medicinal chemistry. For instance, in the synthesis of xanthine oxidase inhibitors, the benzofuran core of this compound is elaborated through a series of reactions, including hydrolysis of the acetate (B1210297), to ultimately yield the final active pharmaceutical ingredient.

Applications in Multi-Component Reactions for the Generation of Molecular Complexity

While direct participation of this compound in classical one-pot multi-component reactions (MCRs) is not extensively documented in the reviewed literature, its derivatives are strategically employed in multi-step syntheses that generate significant molecular complexity. The core scaffold provides a platform where different fragments can be sequentially added, akin to the principles of MCRs in building molecular diversity.

For example, in the synthesis of NLRP3 inhibitors, the synthesis commences with this compound. The process involves a sequence of reactions where different components are introduced in a step-wise fashion to construct the final complex molecule. This approach, while not a single-pot MCR, embodies the spirit of generating complexity from a central building block by the sequential addition of diverse functionalities. The initial benzofuran scaffold is modified through several steps, including the hydrolysis of the acetoxy group and subsequent etherification, followed by amidation of the carboxylate group, to assemble the final intricate structure.

Development of Novel Derivatization Strategies Stemming from the Core Scaffold

The chemical architecture of this compound offers multiple avenues for derivatization, allowing for the systematic modification of its structure to explore structure-activity relationships and develop new chemical entities.

A primary and crucial derivatization is the hydrolysis of the 4-acetoxy group to the corresponding 4-hydroxybenzofuran. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water google.com. The resulting phenolic hydroxyl group is a versatile handle for a wide range of subsequent reactions.

Key Derivatization Reactions:

| Functional Group | Reaction | Reagents | Resulting Structure |

| 4-Acetoxy | Hydrolysis | NaOH, MeOH/THF/H₂O | 4-Hydroxybenzofuran |

| 4-Hydroxy | Etherification | Alkyl halides, Base | 4-Alkoxybenzofuran |

| 6-Carboxylate | Amidation | Amines, Coupling agents | 6-Carboxamide |

| 6-Carboxylate | Reduction | Reducing agents (e.g., LiAlH₄) | 6-Hydroxymethylbenzofuran |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens) | Substituted Benzofuran Ring |

The free hydroxyl group can undergo O-alkylation or O-arylation to introduce a variety of substituents. The ethyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functionalities through standard coupling reactions. Furthermore, the benzofuran ring itself can be subject to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents on the aromatic portion of the molecule. These derivatization strategies provide a powerful toolkit for medicinal chemists to fine-tune the pharmacological properties of molecules derived from this versatile scaffold.

Comparative Analysis with Other Benzofuran Synthons in the Context of Organic Synthesis

This compound possesses a unique combination of functional groups that distinguishes it from other common benzofuran building blocks in organic synthesis. A comparative analysis highlights its strategic advantages for specific synthetic goals.

| Benzofuran Synthon | Key Features | Advantages | Disadvantages |

| This compound | Acetoxy and carboxylate groups at C4 and C6 | Orthogonal protecting groups allow for selective manipulation. Pre-functionalized for complex syntheses. | Multi-step synthesis may be required for the synthon itself. |

| Benzofuran | Unsubstituted core | Commercially available and simple starting material. | Requires functionalization, which can lead to regioselectivity issues. |

| 2-Acetylbenzofuran | Ketone functionality at C2 | Readily allows for elaboration at the furan (B31954) ring. | Lacks functional handles on the benzene (B151609) ring. |

| 5-Bromobenzofuran | Halogen at C5 | Provides a handle for cross-coupling reactions (e.g., Suzuki, Heck). | Requires introduction of other functional groups if needed. |

Unlike unsubstituted benzofuran, which requires de novo functionalization often leading to mixtures of isomers, this compound offers pre-defined points of attachment. The acetoxy group serves as a protected phenol, allowing for reactions at the carboxylate group without interference. This "orthogonal" nature of the functional groups is a significant advantage in multi-step syntheses.

Compared to synthons with functionality primarily on the furan ring, such as 2-acetylbenzofuran, the title compound provides handles on the benzene ring, which is often crucial for modulating the electronic properties and biological activity of the final molecule. While halogenated benzofurans are valuable for cross-coupling reactions, they may require additional steps to install the specific oxygen and carbon-based functionalities present in this compound. The strategic placement of both an electron-donating (after deprotection) and an electron-withdrawing group makes this synthon particularly well-suited for the synthesis of complex, highly substituted heterocyclic systems.

Emerging Research Frontiers and Future Directions in the Study of Ethyl 4 Acetoxybenzofuran 6 Carboxylate

Exploration of Unconventional and Sustainable Synthetic Methodologies for the Compound.

However, the future of its synthesis lies in the adoption of more sustainable and unconventional methods that are currently being developed for the broader benzofuran (B130515) class. These emerging strategies prioritize green chemistry principles such as atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents. acs.orgnih.gov

Future research in this area is expected to focus on:

Catalytic Systems: There is a significant trend towards using transition metal catalysts to construct the benzofuran core. acs.orgnih.gov Research is expanding beyond traditional palladium catalysts to include more abundant and less toxic metals like copper, nickel, and iron. acs.orgnih.gov For instance, copper-catalyzed reactions are being developed for one-pot syntheses in eco-friendly deep eutectic solvents (DES). acs.orgnih.gov The use of ruthenium, gold, and silver-based catalysts has also shown promise in the synthesis of functionalized benzofurans. nih.gov

Photocatalysis: Visible-light-mediated synthesis is a rapidly growing field that offers a green alternative to traditional thermal reactions. These methods can facilitate unique radical-mediated cyclizations to form the benzofuran ring under mild conditions, often without the need for a transition metal photocatalyst. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. Adapting the synthesis of Ethyl 4-acetoxybenzofuran-6-carboxylate to a flow process could lead to higher throughput and more consistent product quality.

Sustainable Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents. Future synthetic routes will likely explore the use of water, supercritical fluids, or biodegradable deep eutectic solvents as the reaction medium. nih.govorganic-chemistry.orgrsc.org

Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Benzofuran Derivatives

| Feature | Conventional Synthesis (e.g., Emmons-Horner) | Emerging Sustainable Methodologies |

|---|---|---|

| Catalysts | Often stoichiometric reagents or traditional catalysts. | Transition metals (Cu, Ni, Fe), photocatalysts. acs.orgnih.govnih.gov |

| Solvents | Typically volatile organic compounds (VOCs). | Water, deep eutectic solvents (DES), supercritical fluids. nih.govorganic-chemistry.orgrsc.org |

| Energy Input | Often requires heating for extended periods. | Visible light, microwave irradiation, or lower temperatures. nih.gov |

| Atom Economy | Can be moderate due to multi-step processes. | Often higher due to one-pot or tandem reactions. acs.orgnih.gov |

| Scalability | Batch processes can be challenging to scale. | Flow chemistry offers superior scalability and control. |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques.

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols, improving yields, and controlling selectivity. While many synthetic methods for benzofurans come with proposed mechanistic pathways, organic-chemistry.orgnih.gov the direct observation of reactive intermediates is often challenging. The future of mechanistic studies for the synthesis of this compound will increasingly rely on advanced in situ spectroscopic techniques.

In situ monitoring provides real-time data on the concentration of reactants, intermediates, and products throughout a chemical reaction, offering a dynamic view of the transformation.

Key techniques and future directions include:

In Situ NMR Spectroscopy: As has been demonstrated for other benzofuran syntheses, in situ ¹H NMR is a powerful tool for tracking the progress of a reaction and identifying key intermediates. acs.org This could be applied to the Horner-Wadsworth-Emmons synthesis of the title compound to gain deeper insight into the kinetics and mechanism of the cyclization step.

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for monitoring changes in functional groups in real-time. They are particularly well-suited for flow chemistry setups, where probes can be directly integrated into the reaction stream to provide continuous data on reaction conversion and intermediate formation.

Computational Chemistry: Density Functional Theory (DFT) calculations will be used in synergy with experimental data to model transition states, calculate activation energies, and rationalize observed chemo- and regioselectivities. This combined approach provides a more complete picture of the reaction mechanism. For example, DFT has been used to explore the molecular properties and reactivity of other benzofuran derivatives.

By combining these advanced analytical methods, a more detailed and accurate understanding of the synthetic pathways to this compound can be achieved, paving the way for more rational and efficient process development.

Development of Novel Chemo- and Regioselective Transformations of the Compound.

This compound is a molecule rich in functionality, possessing two distinct ester groups (an acetate (B1210297) and an ethyl carboxylate) and a benzofuran core with several positions available for further substitution. This structural complexity opens up a vast potential for selective chemical transformations, allowing it to be used as a versatile building block for more complex molecules. chemicalbook.com

Future research will likely focus on exploiting the differential reactivity of these functional groups to achieve high levels of chemo- and regioselectivity.

Potential areas of exploration include:

Selective Hydrolysis: Developing conditions for the selective hydrolysis of either the ethyl ester at the 6-position or the acetyl group at the 4-position would provide access to two different key intermediates: 4-hydroxybenzofuran-6-carboxylic acid ethyl ester and 4-acetoxybenzofuran-6-carboxylic acid. These intermediates could then be used in subsequent derivatization reactions.

Regioselective C-H Functionalization: Direct C-H activation and functionalization of the benzofuran core is a highly attractive strategy for introducing new substituents without the need for pre-functionalized starting materials. Future work could explore palladium-catalyzed or other transition-metal-catalyzed methods to selectively introduce aryl, alkyl, or other groups at specific positions on the benzofuran ring. rsc.org

Transformations of the Carboxylate Group: The ethyl carboxylate group can be converted into a range of other functionalities. For example, amidation to form amides, reduction to an alcohol, or conversion to a ketone via reaction with organometallic reagents would significantly expand the molecular diversity accessible from this starting material.

Domino and Cascade Reactions: Designing one-pot reactions that involve an initial transformation of this compound followed by a subsequent intramolecular cyclization or intermolecular reaction would be a highly efficient strategy for building molecular complexity.

Table 2: Potential Selective Transformations of this compound

| Functional Group | Potential Transformation | Resulting Functionality | Potential Application |

|---|---|---|---|

| Ethyl 6-carboxylate | Selective Hydrolysis | Carboxylic Acid | Building block for amides, further esterification. |

| Ethyl 6-carboxylate | Amidation | Amide | Introduction of new substituents, modification of electronic properties. |

| Acetoxy Group | Selective Deacetylation | Phenol (B47542) | Site for etherification, electrophilic aromatic substitution, or coupling reactions. |

| Benzofuran Core | C-H Arylation | Substituted Benzofuran | Tuning of electronic and photophysical properties for materials science. rsc.org |

Integration into Supramolecular Chemistry and Advanced Materials Science (Focus on purely chemical or physical applications, excluding any biological or clinical relevance).

The rigid, planar structure of the benzofuran core, combined with the potential for diverse functionalization, makes this compound and its derivatives attractive candidates for applications in supramolecular chemistry and materials science. nih.gov The focus in this area is on non-biological applications, leveraging the unique physical and chemical properties of these molecules.

Future research directions are anticipated in:

Liquid Crystals: Benzofuran derivatives have been investigated as components of liquid crystalline materials. uobasrah.edu.iqnih.gov The rod-like shape of molecules derived from this compound, particularly after modification of the ester groups, could lead to the formation of nematic or smectic phases, which are essential for display technologies.

Organic Electronics: The electron-rich benzofuran system suggests potential for use in organic electronic materials. nih.gov By strategically introducing electron-donating and electron-withdrawing groups, derivatives of this compound could be designed to have specific HOMO/LUMO energy levels, making them suitable as building blocks for organic semiconductors or in dye-sensitized solar cells. nih.gov

Porous Materials (MOFs): The carboxylic acid functionality, accessible via hydrolysis of the ethyl ester, makes this compound a potential organic linker for the synthesis of metal-organic frameworks (MOFs). nih.govrsc.orgresearchgate.netyoutube.com MOFs constructed from benzofuran-based linkers could exhibit interesting properties for gas storage or separation, owing to the specific size, shape, and chemical environment of the pores.

Polymers: Benzofuran itself can undergo cationic polymerization to form polymers with high glass-transition temperatures. nih.govacs.org Functionalized derivatives like this compound could be explored as monomers or co-monomers to create novel polymers with tailored thermal and optical properties. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Optimizing Synthetic Routes.

Future applications in this domain include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule and propose multiple viable synthetic routes, breaking it down into simpler, commercially available starting materials. grace.comcbirt.net This could be used to discover novel and more efficient synthetic pathways to this compound and its derivatives that a human chemist might overlook.

Reaction Optimization: ML algorithms can be trained on experimental data to build models that predict the outcome of a reaction (e.g., yield, selectivity) under different conditions (e.g., temperature, catalyst loading, solvent). These models can then be used to rapidly identify the optimal conditions for a given transformation, significantly reducing the experimental effort required.

Predicting Regioselectivity: For the selective functionalization of the benzofuran core, ML models can be developed to predict the most likely site of reaction for electrophilic or nucleophilic attack. nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov This predictive capability would be invaluable in designing synthetic strategies that avoid the formation of unwanted isomers.

Materials Property Prediction: By training ML models on large datasets of known materials and their properties, it may become possible to predict the physical properties (e.g., liquid crystal phase behavior, electronic bandgap) of new, hypothetical derivatives of this compound before they are ever synthesized. This would allow for the in silico screening of large numbers of candidate molecules for specific materials applications.

The integration of these computational tools will undoubtedly accelerate the pace of research and development related to this compound, enabling a more data-driven and predictive approach to both its synthesis and application.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of Ethyl 4-acetoxybenzofuran-6-carboxylate while minimizing by-product formation?

- Methodology :

Use etherification and dehydrative cyclization of o-hydroxyacetophenone derivatives under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) to promote regioselectivity.

Maintain reaction temperatures between 0°C and room temperature to control exothermic side reactions.

Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel.

Characterize final products via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How should researchers validate the structural assignment of this compound using spectroscopic data?

- Methodology :

Compare experimental ¹H NMR chemical shifts with predicted values from computational tools (e.g., DFT-based NMR prediction software).

Analyze coupling constants (e.g., J-values for aromatic protons) to confirm substitution patterns on the benzofuran ring.

Use X-ray crystallography (via SHELXL or SHELXTL) to resolve ambiguities in stereochemistry or regiochemistry .

- Example Data Table :

| Proton Position | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|

| C4-OAc | 2.34 (s, 3H) | 2.30–2.40 |

| C6-COOEt | 4.32 (q, 2H) | 4.25–4.35 |

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the electronic properties of this compound reported across studies?

- Methodology :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO).

Compare computed dipole moments and Mulliken charges with experimental data from X-ray charge-density analysis.

Validate models using molecular docking to assess interactions with biological targets (e.g., enzymes) .

Q. What strategies are effective in analyzing conflicting bioactivity data for benzofuran derivatives like this compound?

- Methodology :

Conduct dose-response assays (e.g., IC₅₀ determinations) under standardized conditions to eliminate variability in cell lines or assay protocols.

Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., acetoxy vs. methoxy groups) with activity trends.

Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or confounding variables .

Q. How can researchers design derivatives of this compound for enhanced fluorescence properties?

- Methodology :

Introduce electron-withdrawing groups (e.g., nitro, cyano) at the C3 position to modulate π-conjugation.

Synthesize and compare methyl ester vs. ethyl ester analogs to assess steric effects on quantum yields.

Characterize photophysical properties using UV-vis absorption and fluorescence emission spectroscopy in solvents of varying polarity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data for this compound?

- Methodology :

Re-refine X-ray datasets using SHELXL with updated scattering factors and hydrogen atom constraints.

Calculate ring-puckering parameters (Cremer-Pople coordinates) to compare conformational flexibility across studies .

Validate thermal displacement parameters (ADPs) against Hirshfeld surface analysis to identify disorder or twinning artifacts .

Q. What experimental controls are critical when interpreting inconsistent enzymatic inhibition results?

- Methodology :

Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO) in all assays.

Perform time-dependent inhibition assays to rule out non-specific binding or compound degradation.

Use isothermal titration calorimetry (ITC) to measure binding affinities independently .

Methodological Best Practices

Q. Which software tools are recommended for modeling the non-planar conformation of the benzofuran ring?

- Tools :

- SHELX for refining X-ray data and resolving torsional ambiguities.

- Mercury (CCDC) for visualizing and comparing crystal packing interactions.

- Gaussian or ORCA for DFT-based conformational analysis .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines :

Report exact molar ratios of reagents and catalysts.

Specify purification details (e.g., solvent gradients in column chromatography).

Include spectroscopic raw data (e.g., NMR integrals, MS fragmentation patterns) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.